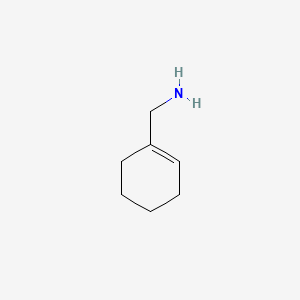

Cyclohex-1-en-1-ylmethanamine

Description

The exact mass of the compound Cyclohex-1-ene-1-methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQJCDBGGILQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186572 | |

| Record name | Cyclohex-1-ene-1-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32917-19-4 | |

| Record name | 1-Cyclohexene-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32917-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032917194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohex-1-ene-1-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-ene-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXENE-1-METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WLX7RT5WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohex-1-en-1-ylmethanamine (CAS 32917-19-4): Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Cyclohex-1-en-1-ylmethanamine, a versatile bifunctional molecule of interest to researchers in organic synthesis and medicinal chemistry. By virtue of its primary amine and vinylic scaffold, this compound serves as a valuable building block for constructing complex molecular architectures. This document details its synthesis, physicochemical properties, characteristic reactivity, and explores its potential as a strategic component in modern drug design, particularly as a bioisosteric replacement for aromatic moieties.

Introduction and Strategic Importance

This compound (CAS 32917-19-4) is a primary allylic amine featuring a nucleophilic nitrogen center and an electron-rich carbon-carbon double bond within a six-membered ring. This unique combination of functional groups allows for orthogonal reactivity, making it a desirable intermediate for generating diverse chemical libraries. The primary amine can readily undergo standard transformations such as acylation, alkylation, and reductive amination, while the double bond is amenable to a variety of addition reactions.

From a drug design perspective, the partially saturated cyclohexene ring is of particular interest. In medicinal chemistry, the strategic replacement of flat, aromatic rings (like a phenyl group) with three-dimensional, saturated, or partially saturated carbocycles is a widely employed strategy to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] The cyclohexene scaffold can serve as a non-planar bioisostere, potentially enhancing solubility, improving metabolic stability by removing sites of oxidative metabolism, and providing novel vectors for exiting a protein's binding pocket.[4] This guide will explore the practical synthesis and chemical manipulation of this promising building block.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental for its use in a research setting. These data are critical for assessing purity, confirming structural identity, and designing experimental conditions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values, primarily computed, provide a baseline for handling and purification.[5]

| Property | Value | Source |

| CAS Number | 32917-19-4 | [5] |

| Molecular Formula | C₇H₁₃N | [5] |

| Molecular Weight | 111.18 g/mol | [5] |

| Boiling Point | 159 °C at 760 mmHg | LookChem |

| Density | 0.907 g/cm³ | LookChem |

| Flash Point | 51.4 °C | LookChem |

| XLogP3-AA | 0.9 | [5] |

| Topological Polar Surface Area | 26 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Spectroscopic Profile

As of the date of this guide, experimental spectroscopic data for this compound are not widely available in public repositories. Therefore, the following sections provide predicted data and an analysis of the expected characteristic signals based on the compound's structure.

Predicted ¹H and ¹³C NMR spectra are invaluable for structural verification. The predictions below are based on computational algorithms and provide expected chemical shifts (ppm).[6][7][8]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

~5.6-5.8 ppm (t, 1H): Olefinic proton (-C=CH -).

-

~3.2-3.4 ppm (s, 2H): Methylene protons adjacent to the amine (-CH₂ -NH₂).

-

~1.9-2.1 ppm (m, 4H): Allylic methylene protons (-CH₂ -C=C- and C=C-CH₂ -).

-

~1.5-1.7 ppm (m, 4H): Aliphatic methylene protons (-CH₂-CH₂ -CH₂ -CH₂-).

-

~1.4 ppm (br s, 2H): Amine protons (-NH₂ ). The chemical shift and appearance of this peak are highly dependent on solvent and concentration.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

~135-138 ppm: Quaternary olefinic carbon (C =CH-).

-

~125-128 ppm: Tertiary olefinic carbon (-C=C H-).

-

~45-48 ppm: Methylene carbon adjacent to the amine (C H₂-NH₂).

-

~28-32 ppm: Allylic methylene carbon.

-

~22-26 ppm (multiple peaks): Remaining aliphatic methylene carbons.

The IR spectrum provides clear evidence for the key functional groups present in the molecule.[9][10][11][12]

Characteristic IR Absorptions (Liquid Film):

-

3350-3250 cm⁻¹ (medium, two bands): N-H stretching vibrations of a primary amine (asymmetric and symmetric).[11]

-

3100-3000 cm⁻¹ (medium): =C-H stretching of the alkene.

-

2960-2850 cm⁻¹ (strong): C-H stretching of the aliphatic CH₂ groups.

-

~1650 cm⁻¹ (medium): C=C stretching of the cyclohexene ring.

-

1650-1580 cm⁻¹ (medium): N-H bending (scissoring) vibration of the primary amine.[10]

-

1250–1020 cm⁻¹ (weak-medium): C-N stretching of the aliphatic amine.[10]

-

910-665 cm⁻¹ (strong, broad): N-H wagging of the primary amine.[10]

Synthesis of this compound

A reliable and high-yielding synthesis is paramount for the utility of any building block. While several routes to allylic amines exist, a robust two-step procedure starting from the corresponding allylic alcohol, (cyclohex-1-en-1-yl)methanol, is presented here. This approach, adapted from a modified Gabriel synthesis, involves a Mitsunobu reaction followed by deprotection, and is known for its high isomeric purity and good yields.[13][14][15][16]

Caption: Two-step synthesis of the target amine from its corresponding alcohol.

Detailed Experimental Protocol

Step 1: N-((Cyclohex-1-en-1-yl)methyl)phthalimide Synthesis (Mitsunobu Reaction) [13][15]

-

Rationale: The Mitsunobu reaction allows for the conversion of a primary alcohol into a variety of functional groups with inversion of stereochemistry (not applicable here, but a key feature of the reaction). It proceeds by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is a superb leaving group, readily displaced by a suitable nucleophile, in this case, phthalimide. Phthalimide is chosen as the nitrogen source because its N-H proton is acidic enough to participate in the reaction, and the resulting phthalimide group is a stable protecting group for the primary amine.

-

Procedure:

-

To a stirred solution of (cyclohex-1-en-1-yl)methanol (1.0 eq), triphenylphosphine (1.2 eq), and phthalimide (1.2 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-substituted phthalimide intermediate.

-

Step 2: Deprotection to Yield this compound [13]

-

Rationale: The Ing-Manske procedure using hydrazine is a classic and effective method for cleaving the phthalimide group to release the primary amine. Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide to form a stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, driving the reaction to completion.

-

Procedure:

-

Dissolve the N-((cyclohex-1-en-1-yl)methyl)phthalimide intermediate (1.0 eq) in ethanol (~0.3 M).

-

Add hydrazine monohydrate (2.0-4.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate (phthalhydrazide) should form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude amine can be purified by vacuum distillation to yield the final product, this compound.

-

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a range of selective transformations. The primary amine serves as a potent nucleophile, while the double bond can react with various electrophiles.

Reactions at the Amine Terminus

The primary amine is readily functionalized through standard N-acylation and N-alkylation reactions, providing a gateway to amides, sulfonamides, and secondary or tertiary amines.

N-acylation is a robust method for forming amide bonds. The reaction with an acyl chloride in the presence of a non-nucleophilic base is a standard, high-yielding procedure.[17][18][19]

Caption: General scheme for the N-acylation of this compound.

-

Protocol: Synthesis of N-Benzoyl-cyclohex-1-en-1-ylmethanamine

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Direct alkylation with alkyl halides provides a straightforward route to secondary and tertiary amines. To avoid over-alkylation, which is a common side reaction, using a slight excess of the primary amine or carefully controlling the stoichiometry of the alkylating agent is crucial.[20][21][22][23][24]

Caption: General scheme for the N-alkylation of this compound.

-

Protocol: Synthesis of N-Benzyl-cyclohex-1-en-1-ylmethanamine

-

In a round-bottom flask, combine this compound (1.0 eq), benzyl bromide (1.05 eq), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile (~0.3 M).

-

Stir the mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating to 50-70 °C may be necessary.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

-

Once complete, filter off the inorganic solids and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Reactions at the Double Bond

The olefinic bond in this compound is susceptible to electrophilic addition reactions. However, the presence of the basic amine group can complicate these reactions, as it may be protonated under acidic conditions or coordinate to metal catalysts. It is often strategic to protect the amine (e.g., as a Boc-carbamate or an amide) before performing transformations at the double bond. Common reactions include hydrogenation, halogenation, and epoxidation.

Application in Drug Development: A Bioisosteric Approach

While direct incorporation of this compound into a marketed drug is not prominently documented, the core scaffold is highly relevant to contemporary medicinal chemistry. One of its most powerful applications is its use as a non-aromatic bioisostere of a phenyl ring .[1][2][3][4][25]

The over-reliance on phenyl rings in drug candidates can lead to several undesirable properties, including:

-

Metabolic Liability: Phenyl rings are susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and clearance.

-

Poor Solubility: The flat, hydrophobic nature of the phenyl ring often contributes to low aqueous solubility.

-

Planarity: A rigid, planar structure can sometimes lead to off-target activities, such as hERG channel inhibition or phospholipidosis.

Replacing a phenyl ring with a C(sp³)-rich, three-dimensional scaffold like a cyclohexene or cyclohexane ring can mitigate these issues. This strategy, known as "escaping flatland," is a cornerstone of modern lead optimization.[2]

Caption: The cyclohexene ring as a 3D bioisostere for a phenyl ring.

The this compound scaffold provides a pre-functionalized handle (the aminomethyl group) attached to a non-aromatic ring. This allows medicinal chemists to systematically explore the benefits of replacing a benzylamine moiety with this C(sp³)-rich analogue in a lead series. Such a substitution can disrupt π-π stacking interactions in an undesired off-target binding site while maintaining the necessary vector to position other pharmacophoric elements correctly. The increased conformational flexibility of the cyclohexene ring compared to a phenyl ring can also allow for an induced-fit binding mode that may enhance potency and selectivity.

Safety and Handling

This compound is classified as an irritant.[5]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its value extends beyond its straightforward reactivity as a primary allylic amine. For drug development professionals, its true potential lies in its utility as a non-aromatic bioisostere for the benzylamine substructure. By enabling the strategic replacement of problematic phenyl rings, this compound offers a practical tool for "escaping flatland," allowing for the fine-tuning of ADME properties and the development of safer, more effective therapeutics. The synthetic protocols and reactivity profiles detailed in this guide provide a solid foundation for researchers to confidently incorporate this valuable intermediate into their discovery programs.

References

- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.com.

- BenchChem. (2025).

- Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines.

- Sen, S. E., & Roach, S. L. (1995). A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. Synthesis, 1995(07), 756-758.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.

- Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128.

- ChEMBL. (n.d.). Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). EMBL-EBI.

- BenchChem. (2025). Application Notes and Protocols: N-alkylation and N-acylation of Pent-1-yn-3-amine. BenchChem.com.

- van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry, 86(13), 8538–8543.

- ResearchGate. (2009).

- Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.

- Organic-Chemistry.org. (2019). Mitsunobu Reaction.

- PharmaBlock. (n.d.). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery.

- ResearchGate. (2007).

- Fisher Scientific. (n.d.).

- University of Bristol Research Portal. (2021).

- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings.

- DTIC. (n.d.).

- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- Socratic.org. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?.

- University of Colorado Boulder. (n.d.). IR Chart.

- University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

- ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network.

- The University of Liverpool Repository. (n.d.).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- PubChem. (n.d.). (Cyclohex-1-en-1-yl)methanol.

- AMERICAN ELEMENTS. (n.d.). (Cyclohex-1-en-1-yl)methanol | CAS 4845-04-9.

- PubChem. (n.d.). This compound.

- ResearchGate. (2013). Synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions: Selectivity in addition reactions.

Sources

- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Cyclohex-1-ene-1-methylamine | C7H13N | CID 118360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Visualizer loader [nmrdb.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. quora.com [quora.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Amination [fishersci.co.uk]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. drughunter.com [drughunter.com]

Cyclohex-1-en-1-ylmethanamine molecular weight and formula

An In-depth Technical Guide to Cyclohex-1-en-1-ylmethanamine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore logical and efficient synthetic pathways, discuss its chemical reactivity, and contextualize its application as a valuable building block in the development of novel therapeutics. This document is intended for professionals in the scientific community, offering field-proven insights and detailed methodologies.

Core Molecular Profile

This compound, registered under CAS Number 32917-19-4, is a primary amine featuring a cyclohexene scaffold.[1][2] This unique combination of a reactive primary amine and an alkene within a cyclic structure makes it a valuable intermediate for introducing conformational flexibility and hydrophobicity into larger molecules, a desirable trait in drug design.[3]

Key Identifiers and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | (Cyclohex-1-en-1-yl)methanamine | [] |

| Synonyms | 1-Cyclohexene-1-methanamine | [1][2][] |

| CAS Number | 32917-19-4 | [1][2] |

| Molecular Formula | C₇H₁₃N | [1][2][] |

| Molecular Weight | 111.18 g/mol | [2] |

| Boiling Point | 159°C at 760 mmHg | [] |

| InChIKey | AYQJCDBGGILQIZ-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Considerations

While numerous synthetic routes can be envisioned, a common and logical approach involves the transformation of cyclohexanone, a readily available starting material. The following proposed pathway is based on established and reliable organic chemistry principles, such as those documented in resources like Organic Syntheses.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of a C=N bond at the 1-position of the cyclohexene ring, followed by its reduction. A common strategy involves the formation of an enamine or a related intermediate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example adapted from well-established procedures for enamine synthesis and subsequent reduction.

Part A: Synthesis of N,N-disubstituted-(Cyclohex-1-en-1-yl)methanamine Intermediate (Adapted from enamine synthesis principles[5])

-

Apparatus Setup: Assemble a round-bottomed flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Reagent Charging: To the flask, add cyclohexanone (1.0 eq), a suitable secondary amine like morpholine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and an appropriate solvent such as toluene.

-

Causality Explanation: Toluene is used as it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap. The acid catalyst is essential to protonate the carbonyl oxygen, activating the ketone for nucleophilic attack by the amine. An excess of the amine is used to drive the equilibrium towards product formation.[5]

-

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Workup & Isolation: Cool the reaction mixture. Remove the toluene under reduced pressure. The resulting crude enamine intermediate can often be purified by vacuum distillation.

Part B: Reduction to this compound

-

Apparatus Setup: In a separate dry, inert-atmosphere flask equipped with a magnetic stirrer and an addition funnel, prepare a suspension of a suitable reducing agent.

-

Reduction: The choice of reducing agent is critical. For the reduction of an enamine or iminium salt, a hydride source like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether or THF is effective. Dissolve the crude intermediate from Part A in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C.

-

Causality Explanation: LiAlH₄ is a powerful reducing agent capable of reducing the C=N bond. The reaction is performed at low temperature to control its high reactivity and exothermic nature.

-

-

Quenching & Workup: After the addition is complete, allow the reaction to stir and warm to room temperature. Carefully quench the reaction by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Purification: Filter the resulting salts and wash them thoroughly with an organic solvent. Dry the combined organic phases, remove the solvent in vacuo, and purify the final product, this compound, by vacuum distillation.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its bifunctional nature, allowing for a wide range of subsequent chemical transformations.[6]

-

Amine Group Reactions: The primary amine is a versatile nucleophile, readily participating in N-alkylation, acylation (to form amides), and reductive amination reactions.

-

Alkene Group Reactions: The double bond of the cyclohexene ring can undergo various addition reactions, including hydrogenation (to yield the corresponding saturated cyclohexylmethanamine), halogenation, and epoxidation.[6]

This dual reactivity allows for the construction of complex molecular architectures, making it a valuable building block in combinatorial chemistry and targeted synthesis programs.[6] The cyclohexene scaffold itself is a common motif in biologically active compounds, and its derivatives have been explored for potential anticancer and antimicrobial properties.[6][7]

Caption: Reactivity map of this compound.

Role in Drug Discovery and Development

The structural features of this compound are highly relevant to modern drug discovery. The incorporation of cyclic moieties is a well-established strategy to improve the metabolic stability and conformational rigidity of drug candidates.

-

Scaffold Hopping & Bioisosterism: The cyclohexene ring can serve as a bioisosteric replacement for other cyclic systems, such as phenyl rings, to modulate properties like solubility and protein-ligand interactions.

-

Improved Pharmacokinetics: The introduction of the non-planar cyclohexene core can disrupt planarity in a molecule, which may reduce undesirable interactions with flat aromatic surfaces in metabolic enzymes (e.g., Cytochrome P450s) or efflux transporters, potentially improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

-

Handling and Stability: For practical use in multi-step syntheses, the compound is also available as a hydrochloride salt (this compound hydrochloride, CAS 34453-11-7).[3] This salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the free amine, ensuring higher reproducibility in synthetic protocols.[3]

Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of the synthesized compound. A standard suite of techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the vinyl proton on the double bond, the methylene protons adjacent to the amine, and the protons of the cyclohexene ring. ¹³C NMR would confirm the presence of the seven distinct carbon atoms.

-

Mass Spectrometry (MS): GC-MS analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of 111.18. Spectral databases for isomers like (2-Cyclohexen-1-ylmethyl)amine can provide reference fragmentation patterns.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine and C=C stretching of the alkene.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]

-

Hazard Statements:

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetically valuable building block with significant potential for applications in pharmaceutical and fine chemical synthesis. Its bifunctional nature, combined with the desirable conformational properties of the cyclohexene scaffold, provides chemists with a versatile tool for creating novel molecular entities. A thorough understanding of its synthesis, reactivity, and physicochemical properties is paramount for leveraging its full potential in research and development.

References

-

SIELC Technologies. (2018, May 16). Cyclohex-1-ene-1-methylamine. Retrieved from [Link]

-

PubChem. Cyclohex-1-ene-1-methylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2-Cyclohexen-1-ylmethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (Cyclohex-1-en-1-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. 2-Cyclohexene-1-methanamine. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. 3-Cyclohexene-1-methanamine, .alpha.,.alpha.,4-trimethyl-, (S)-. John Wiley & Sons, Inc. Retrieved from [Link]

-

Li, N., et al. (2015). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. Chemistry – An Asian Journal. Retrieved from [Link]

-

Stork, G., et al. (1963). 1-morpholino-1-cyclohexene. Organic Syntheses, 43, 85. Retrieved from [Link]

-

Tijjani, H., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. Molecules. Retrieved from [Link]

-

Gao, C., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Kozmin, S. A., et al. (2004). 4-Hydroxymethyl-2-cyclohexen-1-one. Organic Syntheses, 81, 155. Retrieved from [Link]

-

Eid, S., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

-

Pharmacia. (2023). Adamantane-containing drug delivery systems. Retrieved from [Link]

-

Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. Current Opinion in Chemical Biology. Retrieved from [Link]

Sources

- 1. Cyclohex-1-ene-1-methylamine | SIELC Technologies [sielc.com]

- 2. Cyclohex-1-ene-1-methylamine | C7H13N | CID 118360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride, CasNo.34453-11-7 JVM Logistics SIA Latvia [jvmlogistics.lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of high-throughput ADME in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (2-Cyclohexen-1-ylmethyl)amine | C7H13N | CID 13237355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Physical Properties of 1-Cyclohexene-1-methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexene-1-methanamine is a cyclic amine with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its physical properties is fundamental for its effective use, purification, and safe handling. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 1-Cyclohexene-1-methanamine. Due to a notable lack of publicly available experimental data for this specific compound, this guide integrates established theoretical principles with detailed, best-practice experimental protocols to empower researchers to determine and verify its physical properties. This document is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a robust and insightful resource for laboratory professionals.

Introduction

1-Cyclohexene-1-methanamine, with the chemical formula C₇H₁₃N, is a primary amine attached to a cyclohexene ring. Its structure, featuring both a reactive amine group and a carbon-carbon double bond, makes it a versatile building block in organic synthesis. The physical properties of this compound, such as its boiling point, density, and solubility, are critical parameters that influence reaction kinetics, purification strategies, and storage conditions. This guide aims to consolidate the available information and provide a practical framework for the experimental determination of its key physical attributes.

Core Physical Properties

A summary of the core physical properties of 1-Cyclohexene-1-methanamine is presented in Table 1. It is important to note that some of these values are based on limited literature data and require experimental verification.

Table 1: Summary of Physical Properties of 1-Cyclohexene-1-methanamine

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₃N | - |

| Molecular Weight | 111.18 g/mol | - |

| CAS Number | 32917-19-4 | - |

| Boiling Point | 159 °C at 760 mmHg | Literature |

| Density | 0.907 g/cm³ | Literature |

| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, ether, and alcohol.[1][2][3] | General Amine Properties |

| Stability | Prone to oxidation; store under inert atmosphere in a cool, dark place.[4][5] | General Amine Properties |

Experimental Determination of Physical Properties

This section provides detailed, self-validating protocols for the experimental determination of the boiling point and density of 1-Cyclohexene-1-methanamine. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Boiling Point Determination by Simple Distillation

The boiling point is a fundamental physical property that reflects the volatility of a liquid and the strength of its intermolecular forces.[6] For primary amines like 1-Cyclohexene-1-methanamine, hydrogen bonding contributes to a higher boiling point compared to nonpolar compounds of similar molecular weight.[1] The following protocol describes the determination of the boiling point at atmospheric pressure using simple distillation.[6][7][8]

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination by Simple Distillation.

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a standard simple distillation apparatus as depicted in chemical laboratory manuals. Ensure all glassware is clean and dry.

-

Sample Preparation: Add approximately 5-10 mL of 1-Cyclohexene-1-methanamine to the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distilling flask. This ensures an accurate reading of the vapor temperature in equilibrium with the boiling liquid.[6]

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Observation: Observe the liquid as it begins to boil and the vapor rises. The temperature on the thermometer will increase and then stabilize as the vapor condenses on the bulb.

-

Data Recording: Record the stable temperature at which the liquid is distilling at a steady rate (approximately 1-2 drops per second). This temperature is the boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Density Measurement using a Pycnometer

Density is an intrinsic property of a substance and is defined as its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[9][10][11]

Experimental Workflow for Density Measurement

Caption: Workflow for Density Measurement using a Pycnometer.

Step-by-Step Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer (m₁).

-

Filling the Pycnometer: Fill the pycnometer with 1-Cyclohexene-1-methanamine, ensuring no air bubbles are trapped.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until the liquid reaches thermal equilibrium.

-

Mass of Filled Pycnometer: Carefully dry the outside of the pycnometer and weigh it (m₂).

-

Volume Determination: The volume of the pycnometer (V) should be accurately known, either from the manufacturer's calibration or by determining it using a liquid of known density (e.g., deionized water).

-

Density Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V.

Predicted Spectroscopic Data

Disclaimer: The following spectral data are predicted based on the chemical structure of 1-Cyclohexene-1-methanamine and have not been experimentally verified. These predictions serve as a guide for researchers in interpreting experimentally obtained spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of 1-Cyclohexene-1-methanamine would exhibit characteristic signals for the different types of protons present.

-

Vinylic Proton (-CH=): A signal in the range of 5.5-6.0 ppm.[12]

-

Allylic Protons (-CH₂-C=): Signals in the range of 2.0-2.5 ppm.

-

Aminomethyl Protons (-CH₂-NH₂): A signal around 2.5-3.0 ppm.

-

Aliphatic Protons (-CH₂-): Signals in the range of 1.5-2.0 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range and may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon skeleton of a molecule.

-

Vinylic Carbons (-C=C-): Signals in the range of 120-140 ppm.[13][14]

-

Aminomethyl Carbon (-CH₂-NH₂): A signal around 40-50 ppm.

-

Aliphatic Carbons (-CH₂-): Signals in the range of 20-40 ppm.

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (sp²): A signal just above 3000 cm⁻¹.

-

C-H Stretch (sp³): Signals just below 3000 cm⁻¹.

-

C=C Stretch: A signal around 1640-1680 cm⁻¹.

-

N-H Bend (primary amine): A band in the region of 1590-1650 cm⁻¹.

-

C-N Stretch: A signal in the range of 1020-1250 cm⁻¹.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1-Cyclohexene-1-methanamine is expected to show a molecular ion peak (M⁺) at m/z = 111. The fragmentation pattern would likely involve the loss of the aminomethyl group and rearrangements of the cyclohexene ring.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining NMR, IR, and MS spectra of liquid amines like 1-Cyclohexene-1-methanamine.

NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, CD₃OD).[15][16][17][18]

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[18]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[16][19]

-

Shimming: After placing the sample in the spectrometer, the magnetic field homogeneity must be optimized (shimming) to obtain high-resolution spectra.

FTIR Sample Preparation (Neat Liquid)

-

Attenuated Total Reflectance (ATR): Place a drop of the neat liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.[20][21][22][23]

-

Salt Plates (NaCl or KBr): Place a drop of the neat liquid between two clean, dry salt plates. Gently press the plates together to form a thin film.[21][24]

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal or clean salt plates before running the sample.

GC-MS Sample Preparation

-

Solvent Selection: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Avoid non-volatile solvents and water.[25][26][27][28][29]

-

Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL).

-

Filtration: Ensure the sample is free of particulates by filtering if necessary.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Safety, Handling, and Storage

As a primary amine and an unsaturated compound, 1-Cyclohexene-1-methanamine requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[30]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4][30]

-

Storage: Store 1-Cyclohexene-1-methanamine in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][5] Keep it in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents and acids.

-

Spills: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste according to local regulations.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of 1-Cyclohexene-1-methanamine, acknowledging the current gaps in experimentally verified data. The detailed protocols for experimental determination and spectroscopic analysis are intended to empower researchers to characterize this compound with a high degree of scientific rigor. By combining the available literature data with established experimental methodologies and theoretical predictions, this guide serves as a valuable resource for scientists and professionals working with this versatile chemical intermediate.

References

- Alfa Chemistry. (n.d.). Distillation and Determination of Boiling Point.

- Embibe. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.

- Quora. (2018, March 30). Are amines soluble in organic solvents?.

- Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Unknown. (n.d.).

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.

- Measurement Canada. (2017, June 5).

- GeeksforGeeks. (2022, March 14). Physical Properties of Amines.

- Restek. (n.d.).

- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.

- Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test.

- Unknown. (n.d.).

- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- Japanese Pharmacopoeia. (n.d.).

- University of Colorado Boulder. (n.d.). Distillation - Organic Chemistry.

- Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.

- Unknown. (n.d.). NMR Sample Prepara-on.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- Unknown. (n.d.).

- University of Durham. (n.d.). How to make an NMR sample.

- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering. Retrieved from University of Minnesota Twin Cities.

- MIT OpenCourseWare. (n.d.). 8.

- Unknown. (n.d.).

- Organomation. (n.d.).

- TeamChem. (2025, November 26). Monoethanolamine (MEA) Safety & Handling Guide.

- Virginia Tech. (n.d.).

- ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?.

- Organomation. (n.d.).

- Occupational Safety and Health Administration. (n.d.).

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy.

- ResearchGate. (2025, October 30).

- ChemicalBook. (n.d.). 1-METHYL-1-CYCLOHEXENE(591-49-1) 13C NMR spectrum.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Study.com. (n.d.). Predict the number of carbon resonance lines you would expect in the ^{13}C \ NMR spectra of the compound 1-Methylcyclohexene.

- Modgraph. (2007, July 19).

- Unknown. (n.d.).

- ResearchGate. (2025, August 6).

- MDPI. (2023, February 25).

Sources

- 1. embibe.com [embibe.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. ised-isde.canada.ca [ised-isde.canada.ca]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. sites.bu.edu [sites.bu.edu]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. organomation.com [organomation.com]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. jascoinc.com [jascoinc.com]

- 23. researchgate.net [researchgate.net]

- 24. eng.uc.edu [eng.uc.edu]

- 25. agilent.com [agilent.com]

- 26. Sample preparation GC-MS [scioninstruments.com]

- 27. uoguelph.ca [uoguelph.ca]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. organomation.com [organomation.com]

- 30. diplomatacomercial.com [diplomatacomercial.com]

Cyclohex-1-en-1-ylmethanamine IUPAC name and synonyms

An In-Depth Technical Guide to (Cyclohex-1-en-1-yl)methanamine: Synthesis, Properties, and Medicinal Chemistry Context

Introduction

(Cyclohex-1-en-1-yl)methanamine is a bifunctional organic molecule incorporating a nucleophilic primary amine and a reactive alkene within a six-membered carbocyclic framework. This unique combination of functional groups makes it a valuable building block in organic synthesis, offering multiple avenues for chemical modification. Its structural motifs, the allylic amine and the cyclohexene ring, are prevalent in a variety of biologically active compounds, suggesting its potential as a scaffold in medicinal chemistry and drug discovery programs.[1][2] This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis via nitrile reduction, its physicochemical and spectroscopic properties, and a discussion of its relevance in the broader context of drug development.

While (cyclohex-1-en-1-yl)methanamine, identified by CAS Number 32917-19-4, is a known chemical entity, detailed synthetic procedures and extensive characterization data in peer-reviewed literature are not abundant.[3][4] Therefore, this guide synthesizes established chemical principles and adapts a robust, generalizable protocol for the synthesis of allylic amines to provide a self-validating and reliable methodology for researchers.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is (Cyclohex-1-en-1-yl)methanamine .[4] It is also commonly referred to by several synonyms, which are important to recognize when searching chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | (Cyclohex-1-en-1-yl)methanamine |

| CAS Number | 32917-19-4 |

| Molecular Formula | C₇H₁₃N |

| Synonyms | 1-Cyclohexene-1-methanamine, Cyclohex-1-ene-1-methylamine, (1-Cyclohexen-1-yl)methanamine, 1-Cyclohexenylmethylamine |

Synthetic Protocol: Reduction of 1-Cyclohexenecarbonitrile

The most direct and reliable method for the synthesis of (cyclohex-1-en-1-yl)methanamine is the reduction of the corresponding nitrile, 1-cyclohexenecarbonitrile. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[5] The following protocol is a detailed, step-by-step procedure adapted from established methods for LAH reductions.

Reaction Scheme

Caption: Synthesis of (Cyclohex-1-en-1-yl)methanamine.

Experimental Workflow

Caption: Experimental workflow for amine synthesis.

Step-by-Step Procedure

Materials:

-

1-Cyclohexenecarbonitrile

-

Lithium aluminum hydride (LAH), powder

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Mechanical or magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Protocol:

-

Reaction Setup: All glassware must be oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions. Equip a 250 mL three-necked flask with a stirrer, a reflux condenser, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

-

LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (1.2 equivalents) in 50 mL of anhydrous THF. Stir the suspension and cool to 0 °C using an ice bath.

-

Addition of Nitrile: Dissolve 1-cyclohexenecarbonitrile (1.0 equivalent) in 25 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C. The addition is exothermic and may cause vigorous bubbling.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching (Workup): Caution: This procedure is highly exothermic and liberates hydrogen gas. It must be performed slowly in an efficient fume hood. Cool the reaction mixture to 0 °C. Cautiously add deionized water (X mL, where X is the mass of LAH in grams) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH (X mL), and finally, another portion of deionized water (3X mL). A granular white precipitate of aluminum salts should form.

-

Isolation: Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether (3 x 50 mL). Combine the organic filtrates.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield (cyclohex-1-en-1-yl)methanamine as a colorless to pale yellow liquid.[3]

Physicochemical and Spectroscopic Data

| Property | Value | Source/Note |

| Molecular Weight | 111.18 g/mol | Computed[4] |

| Boiling Point | 159 °C at 760 mmHg | Vendor Data[6] |

| Density | 0.907 g/cm³ | Vendor Data[6] |

| XLogP3 | 0.9 | Computed[4] |

| Topological Polar Surface Area | 26 Ų | Computed[4] |

| ¹H NMR (Expected) | δ ~5.7 ppm (t, 1H, vinylic), δ ~3.2 ppm (s, 2H, -CH₂-NH₂), δ ~2.0-2.2 ppm (m, 4H, allylic), δ ~1.5-1.7 ppm (m, 4H, alkyl) | Based on analogous structures |

| ¹³C NMR (Expected) | δ ~135-140 ppm (alkene C-C), δ ~120-125 ppm (alkene C-H), δ ~45-50 ppm (-CH₂-NH₂), δ ~20-30 ppm (alkyl) | Based on analogous structures |

| IR (Expected) | ~3300-3400 cm⁻¹ (N-H stretch), ~3020 cm⁻¹ (=C-H stretch), ~2800-2950 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch) | Based on functional groups |

Reactivity and Synthetic Utility

The bifunctional nature of (cyclohex-1-en-1-yl)methanamine makes it a versatile synthetic intermediate.[1]

-

Amine Functionality: The primary amine can undergo standard transformations such as acylation, alkylation, reductive amination, and formation of imines and amides. This allows for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

-

Alkene Functionality: The double bond of the cyclohexene ring can participate in addition reactions like hydrogenation, halogenation, epoxidation, and dihydroxylation. These reactions can be used to introduce new stereocenters and further functionalize the carbocyclic core.

Relevance in Medicinal Chemistry and Drug Development

While no marketed drugs have been identified that contain the specific (cyclohex-1-en-1-yl)methanamine scaffold, its constituent motifs—the cyclohexene ring and the allylic amine group—are recognized as important pharmacophores in numerous therapeutic agents.

-

The Cyclohexene Moiety: This carbocycle is found in a range of biologically active compounds. It can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets. Its lipophilic nature can also be modulated to improve pharmacokinetic properties. For example, the cyclohexene ring is a core component of the antiviral drug Tamiflu (Oseltamivir).

-

The Allylic Amine Moiety: Allylic amines are present in many natural products and pharmaceuticals.[7] This structural unit can act as a key binding element, a reactive handle for bioconjugation, or a precursor for the synthesis of more complex nitrogen-containing heterocycles. The nitrogen atom is often a key hydrogen bond donor or acceptor, or it can be protonated at physiological pH, allowing for ionic interactions with target proteins.

The combination of these two motifs in (cyclohex-1-en-1-yl)methanamine provides a synthetically accessible starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.[1] The ability to selectively modify either the amine or the alkene allows for systematic structure-activity relationship (SAR) studies. The hydrochloride salt of this amine is often used in synthesis due to its enhanced stability and ease of handling compared to the free base.[2]

Conclusion

(Cyclohex-1-en-1-yl)methanamine is a valuable and versatile building block for organic synthesis. This guide provides a comprehensive framework for its synthesis, based on the robust and well-established reduction of the corresponding nitrile with lithium aluminum hydride. While detailed characterization and specific applications in marketed pharmaceuticals are not widely documented, the analysis of its structural components highlights its potential as a scaffold for the development of novel bioactive molecules. The provided protocol and data serve as a reliable resource for researchers in synthetic and medicinal chemistry, enabling the exploration of this compound's potential in the creation of new chemical entities.

References

-

LookChem. cyclohex-1-ene-1-methylamine, Cas 32917-19-4. [Link]

-

ChemBuyersGuide.com, Inc. GLR Innovations. [Link]

-

BYJU'S. Lithium aluminium hydride. [Link]

- Fisher, G. B., et al. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 2009.

-

PubChem. Cyclohex-1-ene-1-methylamine. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra data of compound 1. [Link]

-

SIELC Technologies. Cyclohex-1-ene-1-methylamine. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

PubChem. Cyclohexen-1-yl(phenyl)methanamine. [Link]

-

ResearchGate. ChemInform Abstract: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

-

PubMed. Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives. [Link]

-

MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

RSC Publishing. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

-

NIH. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

ResearchGate. Examples of allylic amine-containing pharmaceuticals. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cyclohex-1-en-1-ylmethanamine hydrochloride, CasNo.34453-11-7 JVM Logistics SIA Latvia [jvmlogistics.lookchem.com]

- 3. CAS 32917-19-4: 1-Cyclohexene-1-methanamine | CymitQuimica [cymitquimica.com]

- 4. Cyclohex-1-ene-1-methylamine | C7H13N | CID 118360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cas 32917-19-4,cyclohex-1-ene-1-methylamine | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

Predicted 1H NMR spectrum of Cyclohex-1-en-1-ylmethanamine

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of Cyclohex-1-en-1-ylmethanamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development, for the unambiguous elucidation of molecular structures. This guide provides a detailed theoretical prediction of the proton (¹H) NMR spectrum for this compound. By dissecting the molecule's distinct proton environments, we will forecast the chemical shifts (δ), spin-spin coupling constants (J), signal multiplicities, and integration values. This predictive analysis serves as a foundational reference for researchers engaged in the synthesis, identification, or characterization of this compound and its derivatives, offering a powerful tool for spectral assignment and structural verification.

Introduction: The Role of NMR in Structural Elucidation

In the rigorous landscape of pharmaceutical research and chemical sciences, the precise determination of a molecule's three-dimensional structure is paramount. ¹H NMR spectroscopy provides unparalleled insight into the electronic environment of hydrogen atoms within a molecule, revealing crucial information about connectivity and stereochemistry.[1] The spectrum is defined by three core principles:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm), which indicates the electronic environment of a proton. Protons near electronegative atoms or unsaturated bonds are "deshielded" and appear at a higher chemical shift (downfield).[2][3]

-

Integration: The area under a signal, which is proportional to the number of protons generating that signal.

-

Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) due to the magnetic influence of neighboring, non-equivalent protons. This pattern provides direct evidence of proton connectivity.

This guide applies these principles to predict the ¹H NMR spectrum of this compound, a molecule featuring a combination of vinylic, allylic, aliphatic, and aminomethyl protons, creating a distinct and informative spectral fingerprint.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in this compound. The substitution of the aminomethyl group onto the cyclohexene ring removes the plane of symmetry present in the parent cyclohexene molecule, rendering most methylene protons chemically distinct.

Below is the structure with each unique proton environment labeled.

Caption: Labeled proton environments of this compound.

-

H₂: Vinylic proton attached to C2.

-

H₇: Diastereotopic protons of the aminomethyl group (-CH₂-NH₂).

-

H₃ & H₆: Diastereotopic allylic protons on C3 and C6. Due to their similar chemical environment, their signals are expected to overlap.

-

H₄ & H₅: Aliphatic protons on C4 and C5. These four protons are expected to have overlapping signals in a complex multiplet.

-

Hₙ: Amine protons (-NH₂).

Predicted ¹H NMR Spectral Parameters

The prediction of the spectrum involves a systematic analysis of each proton environment based on established principles and empirical data from similar chemical structures.[4][5][6]

Chemical Shift (δ) Prediction

The chemical shift of a proton is primarily determined by its local electronic environment.

-

Vinylic Proton (H₂): Protons attached to sp²-hybridized carbons of an alkene are significantly deshielded.[2][7] For cyclohexene, this signal appears around 5.66 ppm.[5] The adjacent C1 is substituted, which will have a minor effect.

-

Predicted Shift (δ): 5.5 - 5.8 ppm

-

-

Aminomethyl Protons (H₇): These protons are on an sp³ carbon but are adjacent to both the electron-withdrawing amine group and the C=C double bond. Protons adjacent to amines typically appear in the 2.2-2.9 ppm range. The allylic nature will further deshield them.

-

Predicted Shift (δ): ~3.1 - 3.4 ppm

-

-

Allylic Protons (H₃, H₆): Protons on carbons adjacent to a double bond are known as allylic protons and typically resonate between 1.6 and 2.2 ppm.[2][8] In cyclohexene, they appear around 1.99 ppm.[5] These four protons (two on C3 and two on C6) will likely form a complex, overlapping multiplet.

-

Predicted Shift (δ): 1.9 - 2.2 ppm

-

-

Aliphatic Protons (H₄, H₅): These are standard secondary aliphatic protons on a saturated carbon chain.[9] In cyclohexene, the equivalent protons resonate at ~1.61 ppm.[4] We expect a similar shift for these four protons, which will likely appear as another complex, overlapping multiplet.

-

Predicted Shift (δ): 1.5 - 1.8 ppm

-

-

Amine Protons (Hₙ): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. It can appear anywhere from 1 to 5 ppm.[9] In a non-protic solvent like CDCl₃, the signal is more likely to be observable.

-

Predicted Shift (δ): 1.0 - 3.0 ppm (broad)

-

Spin-Spin Coupling (J) and Multiplicity Prediction

Spin-spin coupling provides information about the number of neighboring protons. The multiplicity is predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

Caption: Conceptual workflow for predicting a ¹H NMR spectrum from a molecular structure.

-

H₂ (Vinylic): This proton is coupled to the two allylic protons on C3 (H₃). It will appear as a triplet (t) . The coupling constant (³J) for vicinal protons in a cyclohexene system is typically around 2-4 Hz.

-

H₇ (Aminomethyl): These protons are adjacent to the amine protons (Hₙ). Coupling to N-H protons is often not observed or is poorly resolved due to rapid exchange. They are four bonds away from H₂ and H₆, so any long-range coupling (⁴J) would be very small (<1 Hz) and likely unresolved. Therefore, this signal is predicted to be a singlet (s) , or a slightly broadened singlet.

-

H₃ & H₆ (Allylic): These protons are in a complex environment. The C3 protons (H₃) are coupled to the vinylic proton H₂ and the two aliphatic protons on C4 (H₄). Similarly, the C6 protons (H₆) are coupled to the C5 protons (H₅). Given the number of different couplings, these four protons will merge into a single broad, complex multiplet (m) .

-

H₄ & H₅ (Aliphatic): These protons are coupled to their neighbors on the cyclohexene ring (H₃, H₅, and H₆). Their signals will also be part of a complex multiplet (m) , likely overlapping with each other.

-

Hₙ (Amine): Due to rapid chemical exchange and quadrupole effects from the nitrogen atom, this signal is typically a broad singlet (br s) and does not usually show coupling to adjacent protons.

Integration

The integration of the signals corresponds to the ratio of the protons generating them.

-

H₂: 1H

-

H₇: 2H

-

H₃ + H₆: 4H

-

H₄ + H₅: 4H

-

Hₙ: 2H

Expected Integration Ratio: 1 : 2 : 4 : 4 : 2

Summary of Predicted ¹H NMR Data

The predicted spectral data for this compound are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| H₂ | 5.5 - 5.8 | Triplet (t) | ³J ≈ 2-4 | 1H |

| H₇ | 3.1 - 3.4 | Singlet (s) | N/A | 2H |

| H₃, H₆ | 1.9 - 2.2 | Multiplet (m) | Complex | 4H |

| H₄, H₅ | 1.5 - 1.8 | Multiplet (m) | Complex | 4H |

| Hₙ | 1.0 - 3.0 | Broad Singlet (br s) | N/A | 2H |

Experimental Protocol Considerations

To acquire a high-quality, verifiable spectrum, the following experimental protocol is recommended. This approach ensures the trustworthiness and reproducibility of the results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for general organic compounds.[4]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is set to 0.0 ppm as a reference point.[1][3][4]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum using a pulse angle of 45-90 degrees.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

-

Use an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is typical.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

-

Validation (Optional):

-

To confirm the identity of the N-H protons, a D₂O shake experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the N-H signal to disappear due to proton-deuterium exchange.

-

Conclusion

This guide presents a comprehensive, theory-based prediction of the ¹H NMR spectrum of this compound. The key predicted features include a downfield vinylic triplet around 5.6 ppm, a characteristic aminomethyl singlet near 3.2 ppm, and two complex multiplets in the upfield region corresponding to the allylic and aliphatic ring protons. A broad, exchangeable amine signal is also anticipated. This detailed forecast provides a robust framework for scientists to interpret experimental data, confirm synthesis success, and validate the structure of this important chemical entity. The application of these predictive principles underscores the power of NMR spectroscopy as a cornerstone of modern chemical analysis.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). NMR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

OChem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]